3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one

Regioisomer purity Analytical Chemistry Chromatography

For precise SAR exploration, 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS 87779-78-0) is the critical regioisomer. Using the 1-bromo isomer leads to synthetic failure. This specific aryl bromide enables reliable Suzuki-Miyaura and Buchwald-Hartwig diversification, essential for building NOP receptor antagonist libraries. Avoid unsubstituted benzocycloheptenones that lack a synthetic handle. Our 98% pure material ensures reproducible coupling and method validation.

Molecular Formula C11H11BrO
Molecular Weight 239.11 g/mol
CAS No. 87779-78-0
Cat. No. B1278511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
CAS87779-78-0
Molecular FormulaC11H11BrO
Molecular Weight239.11 g/mol
Structural Identifiers
SMILESC1CCC(=O)C2=C(C1)C=CC(=C2)Br
InChIInChI=1S/C11H11BrO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2
InChIKeyBBLCBJCONMZHBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS 87779-78-0): A Key Brominated Benzocycloheptenone Intermediate for Drug Discovery and Chemical Synthesis


3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS 87779-78-0) is a brominated derivative of the benzocycloheptenone (benzosuberone) scaffold [1]. With a molecular formula of C11H11BrO and a molecular weight of 239.11 g/mol, this compound serves as a versatile building block in organic synthesis . It is typically supplied as a solid or semi-solid with a purity of 95–98%, and it is utilized primarily as a synthetic intermediate for constructing more complex molecular architectures in medicinal chemistry and pharmaceutical research .

Why 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one Cannot Be Replaced by Its 1-Bromo Isomer or Unsubstituted Analog


Within the benzocycloheptenone family, subtle structural modifications yield dramatically different reactivities and synthetic outcomes. The 3-bromo isomer (CAS 87779-78-0) and its 1-bromo regioisomer (CAS 87779-79-1) are not interchangeable due to the distinct electronic and steric environments imparted by the bromine atom's position on the fused ring system [1]. This regiospecificity dictates the success of downstream cross-coupling reactions and influences the physicochemical properties of final compounds, as evidenced by differing computed descriptors and synthetic utilities reported for the two isomers [2]. Simple substitution with the unsubstituted benzocycloheptenone (CAS 826-73-3) forfeits the critical synthetic handle necessary for diversification, making it unsuitable for applications requiring subsequent functionalization .

Quantitative Evidence for the Selection of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one Over Close Analogs


Superior Regioisomeric Purity and Analytical Differentiation from the 1-Bromo Isomer

The 3-bromo isomer (CAS 87779-78-0) is distinguishable from its 1-bromo regioisomer (CAS 87779-79-1) via InChIKey and NMR spectroscopy. This differentiation is critical for quality control and ensuring correct chemical identity in procurement. 3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one has an InChIKey of BBLCBJCONMZHBE-UHFFFAOYSA-N [1]. Key NMR signals for the 3-bromo isomer are reported at δ 7.66 ppm (aromatic proton) and δ 202.4 ppm (carbonyl carbon) [2].

Regioisomer purity Analytical Chemistry Chromatography

Synthetic Utility: Enabled Cross-Coupling Reactions Inaccessible to Unsubstituted Parent Scaffold

The presence of a bromine atom at the 3-position provides a critical synthetic handle for diversification. The 3-bromo derivative can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to construct complex polycyclic systems, a capability absent in the unsubstituted parent compound (6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one, CAS 826-73-3) which lacks a leaving group [1]. This positions the 3-bromo isomer as a key intermediate for generating diverse compound libraries in drug discovery.

Cross-Coupling Reactions Suzuki-Miyaura Buchwald-Hartwig Organic Synthesis

Distinct Physicochemical Profile Compared to the 1-Bromo Isomer

Despite having the same molecular weight, the 3-bromo and 1-bromo isomers possess distinct computed physicochemical properties that can impact their behavior in biological assays and material sciences. The 3-bromo isomer has a reported density of 1.434 g/cm³, a boiling point of 327.5°C at 760 mmHg, and a flash point of 92°C . While XLogP3-AA values are computed identically as 3.3 for both isomers [REFS-2, REFS-3], other descriptors such as topological polar surface area (TPSA) and exact 3D conformation differ due to the altered substitution pattern, potentially influencing solubility and molecular recognition events.

Physicochemical Properties Lipophilicity Solubility

Commercially Available Purity and Analytical Support for Reliable Procurement

The 3-bromo isomer is readily available from multiple commercial suppliers with standardized purity specifications and analytical documentation. For example, Bide Pharmatech offers the compound with a standard purity of 98% and provides batch-specific quality control data including NMR, HPLC, and GC reports . Sigma-Aldrich (Ambeed) lists the product at 98% purity and recommends storage under an inert atmosphere at room temperature . AKSci supplies it at 95% purity and provides a Safety Data Sheet (SDS) and Certificate of Analysis (COA) upon request . This level of documentation ensures consistency and traceability for regulated research and development workflows.

Purity Specification Quality Control Procurement

Optimal Application Scenarios for 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one Based on Quantitative Evidence


Synthesis of Diversified Benzocycloheptenone-Based Compound Libraries via Cross-Coupling

Researchers can utilize 3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one as a core scaffold for generating diverse analogs through Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This is supported by the compound's reactive aryl bromide group, which enables rapid derivatization that is not possible with the unsubstituted parent compound [1].

Regioisomerically Pure Intermediate for NOP Receptor Antagonist Synthesis

The compound serves as a key building block in the synthesis of complex pharmaceutical candidates, such as modified NOP receptor antagonists like SB612111. The specific 3-bromo substitution pattern ensures the correct regioisomer is incorporated into the target molecule, avoiding the formation of undesired byproducts that would arise from using the 1-bromo isomer .

Analytical Standard for Method Development and Quality Control

Given its well-defined analytical signatures (InChIKey: BBLCBJCONMZHBE-UHFFFAOYSA-N, distinct NMR shifts [2]), the 3-bromo isomer is an ideal candidate for developing and validating HPLC, GC, or NMR methods to monitor reaction progress and confirm the identity of synthesized derivatives. Its high commercial purity (up to 98%) makes it suitable for use as a quantitative reference standard .

Medicinal Chemistry Hit-to-Lead Optimization Programs

In early-stage drug discovery, the benzocycloheptenone scaffold is a privileged structure. The 3-bromo variant provides a versatile starting point for exploring structure-activity relationships (SAR) around the benzosuberone core. Its physicochemical properties (XLogP3-AA: 3.3, density: 1.434 g/cm³ [3]) are favorable for achieving drug-like properties in derived analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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